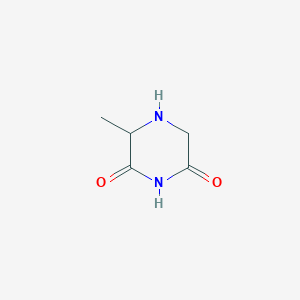

3-Methylpiperazine-2,6-dione

Description

Significance of Heterocyclic Scaffolds in Chemical Biology and Drug Discovery Research

Heterocyclic compounds, which are cyclic molecules containing atoms of at least two different elements in the ring, form the bedrock of modern medicinal chemistry. ijsrtjournal.comijnrd.org These structures are of immense interest due to their wide-ranging biological activities. ijsrtjournal.com Over 85% of all biologically active chemical entities contain a heterocycle, underscoring their central role in drug design. nih.gov The most common heteroatoms found in these rings are nitrogen, oxygen, and sulfur. ijsrtjournal.comijnrd.org

The significance of heterocyclic scaffolds lies in their structural diversity and their ability to interact with biological targets like enzymes and receptors. nih.govrroij.com They are integral components of numerous natural products and synthetic drugs, including those with anticancer, anti-inflammatory, and antimicrobial properties. ijnrd.org Medicinal chemists utilize these scaffolds to modify the properties of potential drug candidates, such as solubility, lipophilicity, and polarity, which are crucial for a compound's absorption, distribution, metabolism, and excretion (ADME) profile. nih.gov The versatility of these structures provides a robust platform for developing novel therapeutic agents, including those that can overcome drug resistance. rroij.com Advancements in synthetic methodologies have made a vast array of functionalized heterocycles more accessible, further expanding their application in creating more effective drugs. nih.govnih.gov

Overview of Piperazine-2,6-dione (B107378) as a Synthetic Target and Research Scaffold

Within the broad family of heterocycles, the piperazine (B1678402) ring is a noteworthy structure, recognized as a "privileged scaffold" in drug discovery. nih.gov It is a six-membered ring containing two nitrogen atoms, and this core is present in a multitude of biologically active compounds. nih.gov The piperazine-2,6-dione is a derivative featuring two ketone groups at the 2nd and 6th positions of the piperazine ring.

This specific scaffold, a type of diketopiperazine (DKP), is a key target in synthetic chemistry due to the biological activities exhibited by its derivatives. researchgate.net The imide moiety within the 2,6-dione structure is considered crucial for its biological properties. researchgate.net Research has shown that compounds incorporating the piperazine-2,6-dione framework have potential applications in various therapeutic areas. For instance, certain bis(2,6-DKP) compounds have been investigated for their ability to inhibit topoisomerase II, an enzyme vital for DNA replication. researchgate.net The scaffold's utility is further demonstrated by its use in creating derivatives for evaluation in anticancer research. researchgate.net Its structural features allow for modifications and the attachment of various functional groups, making it a versatile building block for creating libraries of new compounds for screening. researchgate.netresearchgate.net

The compound at the center of this article, 3-Methylpiperazine-2,6-dione , is a specific derivative of this important scaffold. Its chemical properties are detailed in the table below.

| Property | Value | Source |

| Molecular Formula | C₅H₈N₂O₂ | uni.lu |

| Monoisotopic Mass | 128.05858 Da | uni.lu |

| Calculated XlogP | -0.9 | uni.lu |

| InChI Key | XNJHLZCLSPEUJN-UHFFFAOYSA-N | uni.lu |

| SMILES | CC1C(=O)NC(=O)CN1 | uni.lu |

This table was generated based on data from PubChem.

Historical Context of Piperazine-2,6-dione Synthesis and Early Research

The synthesis of piperazine-2,6-diones has been approached through several chemical routes over the years. Early and established methods for creating the piperazine-2,6-dione ring system include two primary strategies. One common method involves the condensation of iminodiacetic acid derivatives with ammonia (B1221849) or primary amines. researchgate.netresearchgate.netresearchgate.net This approach provides a direct way to form the core heterocyclic structure.

Another well-documented synthetic route is the alkylation of α-amino acid esters using bromoacetamide, which is then followed by a cyclization step to form the final dione (B5365651) ring. researchgate.netresearchgate.net These foundational methods have enabled chemists to access the piperazine-2,6-dione scaffold, which has been instrumental in subsequent research. Early research into this class of compounds was often driven by the desire to create novel structures for biological evaluation. For example, derivatives have been synthesized and screened for anticancer activity against various cell lines. researchgate.net The development of efficient, large-scale synthesis procedures for the parent compound, piperazine-2,6-dione, using inexpensive starting materials has been a key enabler for broader research and the synthesis of more complex analogues. researchgate.net

Structure

3D Structure

Properties

IUPAC Name |

3-methylpiperazine-2,6-dione | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H8N2O2/c1-3-5(9)7-4(8)2-6-3/h3,6H,2H2,1H3,(H,7,8,9) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XNJHLZCLSPEUJN-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1C(=O)NC(=O)CN1 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H8N2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

128.13 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1486801-78-8 | |

| Record name | 3-methylpiperazine-2,6-dione | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies and Strategies

Classical Approaches for Piperazine-2,6-dione (B107378) Ring Construction

Traditional methods for building the piperazine-2,6-dione ring often rely on fundamental organic reactions such as condensation and cyclization. These well-established routes provide a solid foundation for the synthesis of this important heterocyclic system.

Condensation Reactions in Piperazine-2,6-dione Synthesis

Condensation reactions are a cornerstone in the formation of the piperazine-2,6-dione ring. These reactions typically involve the joining of two molecules, or different parts of the same molecule, with the elimination of a small molecule like water or an alcohol. For instance, the condensation of α-amino acid esters with α-haloacetyl halides or their derivatives can lead to the formation of an intermediate that subsequently cyclizes to the desired piperazine-2,6-dione. researchgate.net Another approach involves the condensation of iminodiacetic acid derivatives with primary amines. researchgate.net A specific example is the condensation of ethyl α-oxoisovalerate with chloroacetamide to yield an amide intermediate, which is then cyclized. cdnsciencepub.com The choice of condensing agents and reaction conditions, such as temperature and catalysts, plays a crucial role in the efficiency of these reactions. nih.govcsu.edu.au

Cyclization Methods for Piperazine-2,6-dione Formation

Intramolecular cyclization is a critical step in many synthetic routes to piperazine-2,6-diones. This process involves the formation of the heterocyclic ring from a linear precursor. One common strategy is the cyclization of a dipeptide or a dipeptide-like molecule. csu.edu.au For example, a linear dipeptide can be induced to cyclize, often under thermal conditions or in the presence of a catalyst, to form the six-membered ring. google.com Another method involves the cyclization of N-substituted chloroacetamides in a two-phase medium using a phase transfer catalyst. ucd.ie The stability of the precursor and the tendency for intramolecular reaction over intermolecular polymerization are key factors for a successful cyclization. The use of acetic anhydride (B1165640) with sodium acetate (B1210297) as a catalyst has been reported to facilitate the cyclization of an acid intermediate to form the 1-phenyl-piperazine-2,6-dione ring. mdpi.com

Utilization of Specific Starting Materials and Intermediates

The choice of starting materials and the strategic use of key intermediates are pivotal in the synthesis of piperazine-2,6-diones.

Methyl N-substituted iminomonoacetates have been utilized as starting materials in a facile synthetic route to produce novel 1-phenyl-piperazine-2,6-diones. mdpi.comnih.gov In this approach, the methyl N-substituted iminomonoacetate is reacted with a 2-bromo-N-phenylacetamide derivative in the presence of a base like triethylamine. mdpi.com This reaction readily forms an intermediate ester in high yield, which is then hydrolyzed to the corresponding acid. mdpi.com The subsequent cyclization of this acid intermediate furnishes the target piperazine-2,6-dione. mdpi.com This method has proven to be efficient, particularly for derivatives where the substituent on the second nitrogen is not hydrogen. mdpi.com

N-substituted iminodiacetic acids serve as versatile building blocks for constructing the piperazine-2,6-dione ring system. mdpi.comresearchgate.net A general method involves the reaction of a primary amine with an N-substituted iminodiacetic acid anhydride, which yields an iminodiacetic acid monoamide. researchgate.net This intermediate can then be cyclized to the corresponding 2,6-piperazinedione by treatment with acetic anhydride. researchgate.net This approach has been used to prepare a variety of N-substituted piperazine-2,6-diones from aliphatic and aromatic amines. researchgate.net However, one noted disadvantage of some methods involving N-substituted iminodiacetic acids is the need to isolate potentially unstable intermediates like morpholine-2,6-diones. mdpi.com

Modern and Advanced Synthetic Techniques

In addition to classical methods, modern synthetic techniques offer powerful tools for the construction of the 3-methylpiperazine-2,6-dione scaffold and its derivatives. These advanced approaches often provide improved efficiency, stereocontrol, and the ability to generate diverse molecular libraries.

One notable modern approach is the use of multicomponent reactions, such as the Ugi four-component reaction. This reaction allows for the rapid assembly of complex molecules from simple starting materials in a single step, providing efficient access to structurally diverse piperazine-2,5-dione libraries. smolecule.com

Microwave-assisted synthesis has also emerged as a valuable technique. smolecule.comnih.gov Microwave irradiation can significantly accelerate reaction rates, leading to shorter reaction times and often improved yields compared to conventional heating methods. smolecule.com For example, the synthesis of (S)-3-((1H-Indol-3-yl)methyl)piperazine-2,5-dione has been efficiently achieved using microwave-assisted hydrazinolysis. smolecule.com

Furthermore, flow chemistry is being explored for the synthesis of piperazine (B1678402) derivatives. This technique offers advantages in terms of safety, scalability, and process control. A transition metal-free synthesis of a piperazine-containing drug has been developed and optimized for flow chemistry. mdpi.com

The table below summarizes some of the synthetic approaches and the types of piperazine-2,6-dione derivatives that can be obtained.

| Synthetic Approach | Key Starting Materials/Intermediates | Resulting Piperazine-2,6-dione Type | Reference |

| Condensation and Cyclization | Methyl N-substituted iminomonoacetate, 2-bromo-N-phenylacetamide | 1-Phenyl-4-methylpiperazine-2,6-diones | mdpi.com |

| Condensation and Cyclization | N-substituted iminodiacetic acid, Primary amines | 1,4-Disubstituted piperazine-2,6-diones | researchgate.net |

| Cyclization of Dipeptides | Linear dipeptides | Substituted piperazine-2,5-diones | nih.gov |

| Phase Transfer Catalysis | N-substituted chloroacetamides | Symmetrical 1,4-disubstituted piperazine-2,5-diones | ucd.ie |

| Ugi Four-Component Reaction | Indole (B1671886) derivative, piperazine, and other reactants | (S)-3-((1H-Indol-3-yl)methyl)piperazine-2,5-dione derivatives | smolecule.com |

Microwave-Assisted Synthesis of Piperazine-2,6-diones

Microwave-assisted organic synthesis has emerged as a powerful tool for accelerating chemical reactions, and its application in the synthesis of piperazine-2,6-diones is well-documented. nih.gov This technique offers advantages such as reduced reaction times, higher yields, and often cleaner reaction profiles compared to conventional heating methods. researchgate.netresearchgate.net

A notable example is the synthesis of (R)-3-methylpiperazine-2,5-dione, which can be prepared from an ethyl (tert-butoxycarbonyl)-D-alanylglycinate precursor. nih.gov The cyclization is achieved by heating the starting material in a mixture of dimethylformamide (DMF) and water using a microwave reactor. nih.gov This method provides the target compound in good yield after purification. nih.gov General procedures for synthesizing various 2,5-piperazinediones often involve the microwave irradiation of N-Boc protected dipeptide esters, highlighting this as an efficient and environmentally friendly approach. nih.govresearchgate.net The condensation of iminodiacetic acids with primary amines under microwave irradiation has also been explored for the synthesis of piperazine-2,6-dione derivatives. scite.airesearchgate.netresearchgate.net

Solution-Phase Synthesis Methodologies

Solution-phase synthesis remains a cornerstone for the preparation of piperazine-2,6-diones, offering flexibility and scalability. These methods are well-suited for combinatorial chemistry, allowing for the rapid generation of libraries of derivatives for screening purposes. lookchem.com

One common strategy involves the cyclization of dipeptide derivatives in solution. lookchem.com Another facile and efficient route for creating 1-phenyl-piperazine-2,6-diones starts with methyl N-substituted iminomonoacetate. nih.gov The key steps include the formation of an intermediate ester amide, followed by hydrolysis to the corresponding acid, and subsequent cyclization by refluxing in acetic anhydride with sodium acetate as a catalyst. nih.gov This methodology is particularly amenable to parallel synthesis in the solution phase. nih.gov The synthesis of the unsubstituted piperazine-2,6-dione on a large scale has been developed using inexpensive starting materials, yielding the product without the need for chromatographic purification. researchgate.net

Table 1: Example of Solution-Phase Synthesis of 1-Phenyl-piperazine-2,6-diones nih.gov

| Step | Reactants | Reagents/Conditions | Product |

|---|---|---|---|

| 1 | Aniline, Bromoacetyl bromide | Triethylamine, Dichloromethane | 2-Bromo-N-phenylacetamide |

| 2 | 2-Bromo-N-phenylacetamide, Methyl N-substituted iminomonoacetate | Triethylamine, Dichloromethane | Intermediate ester amide (2) |

| 3 | Intermediate ester amide (2) | Hydrolysis (e.g., LiOH) | Intermediate acid (3) |

Solid-Phase Synthesis Strategies

Solid-phase synthesis offers significant advantages for the high-throughput generation of compound libraries, including simplified purification and automation. This approach has been successfully applied to the synthesis of various heterocyclic scaffolds, including piperazine-diones. escholarship.org

One strategy for solid-phase synthesis involves attaching a suitable building block, such as piperazine-2-carboxylic acid, to a resin support. escholarship.org Subsequent reaction steps, including deprotection, coupling with diverse reagents (e.g., via Petasis reaction), and further amide bond formations, are carried out on the solid support. The final diketopiperazine product is then cleaved from the resin, often in a cyclative cleavage step that forms the heterocyclic ring. escholarship.org Another approach utilizes a 4-(3-trifluoromethylphenyl)-1-piperazinylpropyl-functionalized resin to build N-acyl-3-aminopyrrolidine-2,5-diones, which are structurally related to piperazine-diones. mdpi.com

Biosynthetic Pathways for Related Piperazine-diones

In nature, a vast array of structurally diverse and biologically active piperazine-diones, more commonly known as diketopiperazines (DKPs), are produced by microorganisms, particularly fungi and bacteria. csu.edu.aumdpi.com These natural products are typically synthesized by two main enzyme families: non-ribosomal peptide synthetases (NRPSs) and cyclodipeptide synthases (CDPSs). csu.edu.au

These enzymatic pathways assemble DKPs by cyclizing two amino acid residues. csu.edu.au The structural diversity of these natural products arises from the use of a wide range of proteinogenic and non-proteinogenic amino acids as building blocks and subsequent tailoring reactions. frontiersin.org For instance, the biosynthesis of complex alkaloids like herquline A begins with a piperazine intermediate derived from two tyrosine molecules, which is then elaborately modified by a series of enzymatic and non-enzymatic transformations. researchgate.net Similarly, the biosynthesis of sulfur-containing dioxopiperazines in Aspergillus terreus is thought to involve the early introduction of sulfur onto a cyclo-(L-Phe-L-Phe) scaffold. psu.edu

Thermally Activated Cyclization Processes

Thermal cyclization represents a straightforward, often solvent-free method for synthesizing piperazine-2,5-diones from dipeptide precursors. bac-lac.gc.ca This process typically involves heating a dipeptide ester, which induces an intramolecular cyclization to form the six-membered ring with the elimination of an alcohol. researchgate.net

Studies on the thermal decomposition of dipeptides have shown that solid-state cyclization can be a highly efficient, stereospecific, and environmentally friendly synthetic method, producing cyclodipeptides (DKPs) without side products. bac-lac.gc.ca For example, a thermal cyclization step has been employed in the synthesis of piperazine-2,5-diones from crude amino ester intermediates, which were generated from the reduction of oximes. beilstein-journals.org The rate and feasibility of these intramolecular cyclizations are dependent on the structure of the amino ester precursor, with the formation of five- and six-membered rings being particularly facile. nih.gov

Stereoselective Synthesis and Chiral Control

Controlling the stereochemistry during the synthesis of substituted piperazine-diones is of paramount importance, as the spatial arrangement of substituents dictates the molecule's biological activity and properties.

Diastereoselective Approaches for Substituted Piperazine-diones

Significant research has been dedicated to developing diastereoselective methods for synthesizing substituted piperazine-diones. A landmark approach involves the diastereoselective alkylation of chiral piperazine-2,5-dione synthons. Specifically, the enolates of (3S)- and (3R)-3-methylpiperazine-2,5-dione derivatives can be alkylated with high diastereoselectivity, providing a convenient route to enantiomerically enriched α-amino acids after hydrolysis. ucd.ieacs.orgacs.org This method demonstrates excellent chiral control, for instance, in the synthesis of both (S)- and (R)-alanine. acs.orgexaly.com

More recent developments include one-pot multicomponent reactions. For example, a Ugi/nucleophilic substitution/N-acylation sequence has been developed for the diastereoselective synthesis of pyrrolopiperazine-2,6-diones, affording the products with high chemical yields and complete diastereoselectivity. acs.org Hydrogenation of (Z,Z)-(benzylidene)piperazine-2,5-diones, prepared by condensing benzaldehydes with a pre-formed piperazinedione core, also yields diastereomeric products, with the cis-isomer often being the major product. csu.edu.au The relative stereochemistry of these products is typically determined using NMR spectroscopy and X-ray crystallography. csu.edu.au

Table 2: Diastereoselective Alkylation of a Chiral Piperazine-2,5-dione Synthon ucd.ie

| Chiral Synthon | Reagent 1 | Reagent 2 | Product | Diastereoselectivity |

|---|---|---|---|---|

| (S)-3-methylpiperazine-2,5-dione derivative | LHMDS | Iodoethane | (3S,6R)-3-Ethyl-6-methylpiperazine-2,5-dione derivative | High |

Enantioselective Synthesis Considerations

The synthesis of enantiomerically pure this compound is critical for its application as a chiral building block in asymmetric synthesis. The primary approach to obtaining enantiopure forms, such as (S)- or (R)-3-methylpiperazine-2,6-dione, involves utilizing starting materials from the chiral pool, most commonly enantiomers of the amino acid alanine.

A key strategy involves the diastereoselective alkylation of a pre-existing chiral 3-methylpiperazine-2,5-dione (B7810165) scaffold. ucd.ieacs.org This method uses the stereocenter at the C-3 position, derived from alanine, to direct the stereochemistry of an incoming substituent at the C-6 position. For instance, the enolate of (3S)-3-methylpiperazine-2,5-dione can be generated using a strong base like lithium hexamethyldisilazide (LHMDS) and then reacted with an electrophile, such as methyl iodide. researchgate.net This reaction proceeds with high diastereoselectivity, affording the (3S,6S)-3,6-dimethyl derivative with a diastereomeric excess (de) of up to 98%. researchgate.net Conversely, using the (3R)-enantiomer as the starting material yields a mixture favoring the (3R,6R)-product. researchgate.net The high degree of stereocontrol makes these chiral synthons valuable intermediates for the synthesis of optically pure α-amino acids upon subsequent ring cleavage. ucd.ieresearchgate.net

The synthesis of the initial chiral scaffold itself, for example (R)-3-methylpiperazine-2,5-dione, can be achieved from D-alanine. One reported method involves the reaction of N-(tert-butoxycarbonyl)-D-alanine with glycine (B1666218) ethyl ester hydrochloride to form a dipeptide intermediate. nih.gov This intermediate is then cyclized under microwave heating to yield the desired (R)-3-methylpiperazine-2,5-dione. nih.gov The stereochemistry of the starting D-alanine is preserved throughout this process. nih.gov

| Starting Material | Base | Electrophile | Product (Major Diastereomer) | Diastereomeric Excess (de) | Reference |

| (3S)-3-methylpiperazine-2,5-dione | LHDMS | Methyl iodide | (3S,6S)-3,6-dimethylpiperazine-2,5-dione | 98% | researchgate.net |

| (3R)-3-methylpiperazine-2,5-dione | LHDMS | Methyl iodide | (3R,6R)-3,6-dimethylpiperazine-2,5-dione | 86% (93:7 ratio) | researchgate.net |

Prevention of Racemization During Synthesis

Maintaining the stereochemical integrity of the chiral center at the C-3 position is a significant challenge during the synthesis of this compound and its derivatives. The proton at C-3 is alpha to a carbonyl group, making it susceptible to epimerization (racemization) via enolization, especially under basic or high-temperature conditions.

Several factors and strategies are crucial for preventing racemization:

Reaction Temperature: Elevated temperatures can promote racemization. psu.edu During the self-condensation of amino acid esters to form piperazine-2,5-diones, more racemization is observed at higher temperatures. psu.edu Similarly, high-temperature cyclization steps, such as those used in Gould-Jacobs reactions for quinoline (B57606) synthesis, are known to cause atropisomer racemization in complex molecules, a principle that underscores the risk of racemization in related heterocyclic syntheses. wuxiapptec.com Therefore, conducting reactions at lower temperatures is a general strategy to preserve stereochemical purity. For instance, during peptide coupling to form dipeptide precursors, maintaining a temperature of 0°C can help inhibit racemization. sci-hub.se

Protecting Groups: The choice of protecting groups is critical. Protecting the nitrogen atom of the amino acid or dipeptide precursor can enhance reactivity and prevent racemization. nih.gov The use of an N-Boc ((tert-butoxycarbonyl)) protecting group on the D-alanine precursor is effective in preserving stereochemistry during the synthesis of (R)-3-methylpiperazine-2,5-dione. nih.gov

Reaction Conditions and Reagents: Certain reaction pathways are more prone to causing racemization. For example, the introduction of an enamino functionality at the C-3 position of a piperazine-2,5-dione derived from (S)-alanine methyl ester has been reported to result in almost complete racemization. researchgate.net In contrast, during the synthesis of dipeptide precursors, the use of coupling additives like 1-hydroxybenzotriazole (B26582) (HOBt) is a well-established method to suppress the potential for racemization of the amino acid residues. sci-hub.se

Mechanism of Racemization: Racemization can occur during the formation of the piperazine-2,5-dione ring from dipeptide esters. The process involves the cyclization of two diastereoisomeric dipeptide ester intermediates. psu.edu Although racemization during the reaction may have a limited influence on the final cis:trans ratio of the product diketopiperazines, it can still occur to some extent. psu.edu In some cases, racemization of up to 10% has been observed. psu.edu Ring-opening and closure mechanisms, potentially proceeding through retro-Mannich or retro-Michael reactions under neutral, protic conditions, have also been proposed as pathways for racemization in related heterocyclic systems. uni-muenchen.de

| Condition / Strategy | Effect on Racemization | Rationale / Example | Reference |

| High Temperature | Promotes Racemization | Increased rate of enolization and epimerization. | psu.edu |

| Low Temperature (e.g., 0°C) | Prevents/Inhibits Racemization | Reduces the rate of epimerization during coupling reactions. | sci-hub.se |

| N-Boc Protecting Group | Prevents Racemization | Protects the nitrogen and preserves stereochemistry during coupling and cyclization. | nih.gov |

| Coupling Additives (e.g., HOBt) | Inhibits Racemization | Suppresses racemization of the amino acid residue during peptide bond formation. | sci-hub.se |

| Introduction of Enamino Functionality | Promotes Racemization | Leads to almost complete racemization at the C-3 position. | researchgate.net |

Chemical Reactivity and Transformation Studies

Functional Group Interconversions on the Piperazine-2,6-dione (B107378) Core

The piperazine-2,6-dione ring system, featuring two amide functional groups, is amenable to a variety of chemical transformations, including oxidation, reduction, and substitution reactions. These reactions allow for the modification of the core structure to generate a diverse range of derivatives.

The oxidation of the piperazine-dione core can target the ring itself or its substituents. While studies specifically on 3-Methylpiperazine-2,6-dione are limited, research on analogous structures provides insight into potential oxidative pathways. Strong oxidizing agents can be employed to introduce new functional groups. For instance, the oxidation of (3R,6R)-3,6-Diphenylpiperazine-2,5-dione with reagents like potassium permanganate (B83412) or chromium trioxide leads to the formation of corresponding diketones. In other systems, oxidizing agents such as hydrogen peroxide have been used to yield hydroxylated derivatives.

A notable related reaction is the oxidation of aspartame (B1666099) by potassium permanganate in an alkaline medium, which yields 6-benzyl-3-hydroxy-3-methylpiperazine-2,5-dione as a product. researchgate.netresearchgate.net This transformation highlights the possibility of introducing a hydroxyl group at the tertiary carbon (C3) adjacent to the methyl group, converting it into a tertiary alcohol. The reaction proceeds with a stoichiometry of 1:2 between aspartame and the permanganate ion. researchgate.net

| Reagent | Substrate Example | Product Type | Citation |

| Potassium Permanganate (KMnO₄) | (3R,6R)-3,6-Diphenylpiperazine-2,5-dione | Diketo-derivatives | |

| Potassium Permanganate (KMnO₄) | Aspartame | Hydroxylated piperazine-dione | researchgate.netresearchgate.net |

| Chromium Trioxide (CrO₃) | (3R,6R)-3,6-Diphenylpiperazine-2,5-dione | Diketo-derivatives | |

| Hydrogen Peroxide (H₂O₂) | (3S,6S)-3,6-Diisopropylpiperazine-2,5-dione | Hydroxylated derivatives | |

| Ruthenium Tetroxide (RuO₄) | Piperazine (B1678402) Derivatives | General Oxidation | researchgate.net |

The two amide carbonyl groups within the this compound structure are principal sites for reduction. Various methodologies have been developed to reduce these functionalities, leading to piperazines or partially reduced intermediates. The choice of reducing agent dictates the extent of the reduction.

Strong reducing agents like lithium aluminum hydride (LiAlH₄) can reduce the diketone groups to diols. A more common transformation is the complete reduction of the amide functionalities to amines, converting the piperazine-2,6-dione into the corresponding piperazine. This has been effectively achieved using borane-tetrahydrofuran (B86392) complex (Borane-THF). researchgate.net Other reagents, such as sodium borohydride (B1222165) (NaBH₄), are also utilized in the reduction of related diketopiperazine rings. iwu.edu Furthermore, catalytic hydrogenation using catalysts like Palladium on carbon (Pd/C) or Platinum oxide (PtO₂) under a hydrogen atmosphere represents another viable reduction strategy. csu.edu.au

| Reagent / Method | Product Type | Comments | Citation |

| Borane-THF (B₂H₆-THF) | Piperazines | Complete reduction of both amide groups. | researchgate.net |

| Lithium Aluminum Hydride (LiAlH₄) | Diols | Reduction of carbonyls to hydroxyl groups. | |

| Sodium Borohydride (NaBH₄) | Reduced piperazine derivatives | Commonly used for diketopiperazines. | |

| Catalytic Hydrogenation (H₂/Pd-C, H₂/PtO₂) | Saturated derivatives | Used for reducing exocyclic double bonds or the ring. | csu.edu.au |

| Brønsted Acid / Dehydrosulfonylation | Pyridopyrazines / Pyrazinones | Multi-step sequence involving reduction. | beilstein-journals.orgnih.gov |

The nitrogen atoms of the piperazine-2,6-dione ring are nucleophilic and serve as primary sites for substitution, most commonly through N-alkylation or N-acylation reactions. These derivatization strategies are crucial for synthesizing a wide array of functionalized molecules.

Diastereoselective alkylation of chiral piperazinediones, such as (3S)-3-methylpiperazine-2,5-dione, has been studied extensively, demonstrating that the existing stereocenter at C3 can direct the stereochemistry of subsequent modifications. acs.org Alkylation can be achieved using various alkyl halides, such as benzyl (B1604629) bromide, in the presence of a base. nih.gov An alternative method involves activating the piperazine-2,5-dione with Meerwein's salt to form a 2,5-diethoxy-3,6-dihydropyrazine intermediate, which readily undergoes alkylation. rsc.org N-acylation, for example with various benzoyl chlorides, is another effective strategy for derivatization. nih.gov The use of phase-transfer catalysts can facilitate N-alkylation under solvent-free conditions. researchgate.net

| Reaction Type | Reagents | Substrate Example | Comments | Citation |

| N-Alkylation | Alkyl halides (e.g., Benzyl bromide), Base | 1-(4-methoxybenzyl)piperazine-2,6-dione | Introduction of an alkyl group on a ring nitrogen. | nih.gov |

| Diastereoselective Alkylation | Alkylating agents, Base | (3S)-3-Methylpiperazine-2,5-dione | The chiral center at C3 influences the stereochemical outcome. | acs.org |

| N-Acylation | Acyl chlorides (e.g., Benzoyl chloride), Base | 1-(3,5-dimethoxyphenyl)piperazine-2,5-dione | Introduction of an acyl group on a ring nitrogen. | nih.gov |

| Alkylation via Dihydropyrazine | Meerwein's salt, then Alkyl bromide | Piperazine-2,5-dione | Two-step derivatization via an intermediate. | rsc.org |

| Phase-Transfer Catalyzed Alkylation | Alkylating agent, PTC | Imides | Efficient method, can be performed under solvent-free conditions. | researchgate.net |

Mechanistic Investigations of Key Reactions

Understanding the mechanisms of the transformations involving this compound is fundamental for controlling reaction outcomes and designing new synthetic pathways. This involves studying the kinetics of the reactions and elucidating the step-by-step pathways through which reactants are converted into products.

Kinetic studies provide quantitative data on reaction rates, offering insights into how factors like concentration, temperature, and catalysts influence the speed of a chemical transformation. For reactions involving piperazinedione derivatives, kinetic analyses have been performed to understand their stability and reactivity.

As a case study, the kinetics of the oxidation of aspartame by potassium permanganate, which produces a substituted 3-methylpiperazine-dione, were investigated spectrophotometrically. researchgate.netresearchgate.net The study revealed that the reaction follows pseudo-first-order kinetics with respect to the catalyst, Ru(III), and exhibits an order of less than unity with respect to both the substrate (aspartame) and the alkaline medium. researchgate.net From the effect of temperature on the reaction rate, various activation parameters were calculated, providing deeper insight into the energy profile of the reaction. researchgate.net In other work, the plasma stability of piperazine-2,5-dione derivatives was evaluated based on pseudo-first-order kinetics of their degradation. nih.gov

| Parameter | Definition | Example Value (Aspartame Oxidation) | Citation |

| Reaction Order | The power to which the concentration of a reactant is raised in the rate law. | First-order in catalyst; < 1 order in substrate and medium. | researchgate.net |

| Rate Constant (k) | The proportionality constant in the rate law. | Determined experimentally under specific conditions. | researchgate.netuomustansiriyah.edu.iq |

| Activation Energy (Ea) | The minimum energy required to initiate the reaction. | Calculated from temperature dependence of the rate constant. | researchgate.net |

| Enthalpy of Activation (ΔH#) | The change in enthalpy in going from reactants to the transition state. | Calculated from kinetic data. | researchgate.net |

| Entropy of Activation (ΔS#) | The change in entropy in going from reactants to the transition state. | Calculated from kinetic data. | researchgate.net |

| Gibbs Free Energy of Activation (ΔG#) | The change in Gibbs free energy in going from reactants to the transition state. | Calculated from other activation parameters. | researchgate.net |

The elucidation of a reaction pathway involves identifying all intermediates and transition states that connect reactants and products. This is often achieved by combining kinetic data with product analysis and spectroscopic studies. The resulting mechanism is then expressed mathematically as a rate law. uomustansiriyah.edu.iq

A rate law is an equation that links the reaction rate with the concentrations of reactants and catalysts. uomustansiriyah.edu.iqlibretexts.org For a generic reaction A + B → Products, the rate law takes the form: Rate = k[A]ⁿ[B]ᵐ, where 'n' and 'm' are the reaction orders with respect to reactants A and B, respectively. uomustansiriyah.edu.iq

In the mechanistic study of aspartame oxidation, the observed stoichiometry, identification of the 6-benzyl-3-hydroxy-3-methylpiperazine-2,5-dione product, and kinetic data were used to propose a detailed reaction mechanism. researchgate.netresearchgate.net The proposed pathway involves the formation of a complex between the substrate and the catalyst, followed by a rate-determining step. Based on this proposed mechanism, a rate law was derived that was consistent with the experimental observations. researchgate.net Such studies, which combine kinetic experiments with mechanistic proposals, are essential for a complete understanding of the chemical behavior of piperazinedione systems.

Reactions with Specific Reagents and Catalysts

The reactivity of this compound is characterized by the presence of two secondary amide functional groups within a cyclic structure. These functional groups are the primary sites for chemical transformations, including oxidation, reduction, and substitution reactions.

The oxidation of piperazine-2,5-dione derivatives can lead to various products depending on the oxidizing agent and reaction conditions. Strong oxidizing agents like potassium permanganate (KMnO₄) can oxidize the piperazine ring. For instance, studies on similar piperazine structures have shown that oxidation can result in the formation of corresponding diketones . In the context of related compounds, the oxidation of aspartame using potassium permanganate in an alkaline medium has been shown to yield a hydroxylated derivative, 6-benzyl-3-hydroxy-3-methylpiperazine-2,5-dione researchgate.netresearchgate.net. This suggests that the tertiary carbon atom bearing the methyl group in this compound could be susceptible to hydroxylation under certain oxidative conditions.

Hydrogen peroxide (H₂O₂) is another common oxidizing agent. In reactions with piperazines, it can lead to the formation of N-oxides ambeed.com. For this compound, this would involve the oxidation of one or both of the nitrogen atoms within the ring. Additionally, some methods describe the use of hydrogen peroxide as a reagent in substitution reactions on the piperazine ring system google.com.

Table 1: Representative Oxidation Reactions

| Oxidizing Agent | Substrate Analogue/Related Compound | Major Product(s) | Observations | Reference |

| Potassium Permanganate (KMnO₄) | (3R,6R)-3,6-Diphenylpiperazine-2,5-dione | Corresponding diketones | Reaction occurs in an acidic medium at room temperature. | |

| Potassium Permanganate (KMnO₄) | Aspartame | 6-Benzyl-3-hydroxy-3-methylpiperazine-2,5-dione | Reaction studied in an aqueous alkaline medium. | researchgate.netresearchgate.net |

| Hydrogen Peroxide (H₂O₂) | Piperazine | Piperazine N-oxides | General reaction for piperazines leading to N-oxidation. | ambeed.com |

The reduction of the amide groups in this compound can be achieved using powerful reducing agents.

Lithium Aluminum Hydride (LiAlH₄): This is a potent, non-selective reducing agent capable of reducing amides to amines thieme-connect.deyoutube.com. The reaction of this compound with LiAlH₄ is expected to reduce both carbonyl groups (C=O) to methylene (B1212753) groups (CH₂), yielding the corresponding 2-methylpiperazine. This type of reduction on similar piperazine-2,5-dione structures has been noted to convert the diketone groups to diols, which are likely intermediates on the path to the fully reduced piperazine .

Sodium Borohydride (NaBH₄): Sodium borohydride is a milder and more selective reducing agent than LiAlH₄. It readily reduces aldehydes and ketones but is generally unreactive towards amides under standard conditions masterorganicchemistry.com. Therefore, the direct reduction of this compound with NaBH₄ is not expected to proceed efficiently. However, methods exist for the reduction of amides using NaBH₄ in combination with activating agents like trifluoroacetic anhydride (B1165640) (Tf₂O) or in specific solvents like 2,2,2-trifluoroethanol (B45653) organic-chemistry.org. In one study involving a related compound, NaBH₄ was used to reduce a dithio-diketopiperazine derivative, indicating its utility in specific contexts google.com.

Table 2: Representative Reduction Reactions

| Reducing Agent | Substrate | Expected Product | Reaction Conditions | Reference |

| Lithium Aluminum Hydride (LiAlH₄) | This compound | 2-Methylpiperazine | Typically in an anhydrous ether solvent like THF. | orgsyn.org |

| Sodium Borohydride (NaBH₄) | This compound | No reaction (or very slow) | Standard alcoholic or ethereal solvents. | masterorganicchemistry.compressbooks.pub |

| Sodium Borohydride (NaBH₄) / Activator | This compound | 2-Methylpiperazine | Requires activating agents (e.g., Tf₂O) or special solvents. | organic-chemistry.org |

The nitrogen atoms of the amide groups in this compound can act as nucleophiles, particularly after deprotonation by a suitable base. This allows for N-alkylation and N-acylation reactions.

Alkyl Halides: In the presence of a base such as sodium hydride (NaH) or potassium carbonate (K₂CO₃), the amide protons can be removed, generating a nucleophilic anion. This anion can then react with alkyl halides (e.g., methyl iodide) in a nucleophilic substitution reaction to form N-alkylated derivatives . For this compound, this can lead to mono- or di-alkylation at the N1 and N4 positions. For example, the reaction of (3S)-3-methylpiperazine-2,5-dione with an alkylating agent has been shown to yield the corresponding N,N'-dimethyl derivative . A specific example involves dispersing 3-methylpiperazine-2,5-dione (B7810165) in DMF with NaH, followed by the addition of methyl iodide to yield the dimethylated product google.com.

Acyl Chlorides: Similar to alkylation, N-acylation can be achieved by reacting this compound with acyl chlorides in the presence of a base . This reaction introduces an acyl group onto one or both of the nitrogen atoms, forming N-acyl derivatives. These reactions are a common strategy for synthesizing more complex piperazinedione structures.

Table 3: Representative Substitution Reactions

| Reagent | Base | Substrate | Product Type | Observations | Reference |

| Alkyl Halide (e.g., Methyl Iodide) | Sodium Hydride (NaH) | 3-Methylpiperazine-2,5-dione | N,N'-Dialkylpiperazinedione | Reaction proceeds via deprotonation of amide nitrogens. | google.com |

| Acyl Chloride | Base (e.g., K₂CO₃, Pyridine) | Piperazine-2,5-dione analogue | N-Acylpiperazinedione | Forms N-acyl or N,N'-diacyl derivatives. |

Advanced Analytical Techniques in Research

Spectroscopic Characterization

Mass Spectrometry (MS)

LC-MS and GC/MS for Purity and Identity Confirmation

Liquid Chromatography-Mass Spectrometry (LC-MS) and Gas Chromatography-Mass Spectrometry (GC-MS) are powerful hyphenated techniques essential for the analysis of piperazine (B1678402) derivatives. They combine the separation capabilities of chromatography with the sensitive and specific detection power of mass spectrometry, making them ideal for confirming the identity and assessing the purity of compounds like this compound. unodc.orgresearchgate.net

In GC-MS analysis, the compound is vaporized and separated from other volatile components before being ionized and fragmented. The resulting mass spectrum displays a unique fragmentation pattern that serves as a molecular fingerprint. For the closely related isomer, 3-Methylpiperazine-2,5-dione (B7810165), GC-MS analysis using electron ionization (EI) reveals a distinct pattern of mass-to-charge ratio (m/z) peaks that are used for its identification. nih.gov The molecular ion peak [M]+ would correspond to its molecular weight, while other significant peaks arise from characteristic fragments.

Table 1: Illustrative GC-MS Fragmentation Data for 3-Methylpiperazine-2,5-dione

| Spectra ID | Instrument Type | Ionization Mode | Top 5 Peaks (m/z) |

|---|---|---|---|

| 26771 | EI-B | Positive | 85.0, 30.0, 57.0, 44.0, 128.0 |

Data sourced from a study on the isomer 3-Methylpiperazine-2,5-dione and is for illustrative purposes. nih.gov

LC-MS is particularly advantageous for analyzing less volatile or thermally unstable piperazine derivatives without the need for derivatization. researchgate.netbohrium.com The compound is first separated by liquid chromatography and then introduced into the mass spectrometer. This technique is highly sensitive and can be used to quantify the compound even at very low concentrations, such as nanograms per milliliter (ng/mL), making it suitable for various research applications. bohrium.comnih.gov The development of LC-MS/MS methods, which involve multiple stages of mass analysis, further enhances selectivity and is a valuable tool for identifying designer drugs derived from piperazines in complex matrices. researchgate.net

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is a fundamental analytical technique used to identify the functional groups present in a molecule. When a compound is exposed to infrared radiation, its bonds vibrate at specific frequencies, resulting in a characteristic absorption spectrum. For this compound, the IR spectrum provides clear evidence of its key structural features.

The molecule contains a piperazine-2,6-dione core, which is a cyclic diamide. The most prominent absorptions in its IR spectrum would be associated with the amide functional groups. Key expected absorptions include:

N-H Stretching: A peak in the region of 3200-3400 cm⁻¹ corresponding to the stretching vibration of the nitrogen-hydrogen bond in the amide groups.

C=O Stretching: Strong, sharp absorption bands typically found between 1650 and 1700 cm⁻¹ due to the carbonyl (C=O) stretching of the two amide groups. The cyclic nature of the dione (B5365651) ring influences the exact position of these peaks.

C-H Stretching: Absorptions in the 2850-2960 cm⁻¹ range are due to the C-H bonds of the methyl group and the methylene groups in the ring. pressbooks.pub

N-H Bending: Bending vibrations for the N-H bond typically appear around 1600-1650 cm⁻¹.

Analysis of the IR spectrum for the related isomer, 3-methylpiperazine-2,5-dione, confirms the presence of these characteristic functional groups, and similar results would be expected for the 2,6-dione isomer. nih.gov

Table 2: Typical Infrared Absorption Ranges for Functional Groups in this compound

| Functional Group | Bond Type | Characteristic Absorption Range (cm⁻¹) |

|---|---|---|

| Amide | N-H Stretch | 3200 - 3400 |

| Carbonyl | C=O Stretch | 1650 - 1700 |

| Alkane | C-H Stretch | 2850 - 2960 |

Circular Dichroism (CD) for Stereochemical Verification

Circular Dichroism (CD) spectroscopy is a vital technique for studying chiral molecules. Since this compound possesses a chiral center at the carbon atom bearing the methyl group, it exists as two enantiomers (R and S). CD spectroscopy measures the differential absorption of left and right circularly polarized light by a chiral sample.

Each enantiomer will produce a CD spectrum that is a mirror image of the other. This property allows for the verification of the stereochemical configuration of a synthesized or isolated sample. By comparing the experimental CD spectrum to that of a known standard or to theoretical calculations, the specific enantiomer present can be identified. The technique is particularly sensitive to the conformation of the molecule, especially the puckering of the piperazinedione ring, which is influenced by the stereochemistry at the alpha-carbon. While specific CD spectral data for this compound is not widely published, the synthesis of enantiomerically pure 2,6-diketopiperazines derived from α-amino acids relies on techniques like CD for stereochemical confirmation. researchgate.net

Diffraction Techniques

X-ray Crystallography for Absolute Stereochemistry and Crystal Structure Determination

The process involves irradiating a single crystal of the compound with X-rays and analyzing the resulting diffraction pattern. Through this analysis, a detailed electron density map of the molecule is generated. When using anomalous dispersion, the absolute configuration (R or S) of the chiral center can be unequivocally assigned. researchgate.net Studies on related chiral piperazine structures have successfully used this method to confirm their absolute configurations. researchgate.net For instance, the absolute structures of R-(−)-2-methylpiperazine and S-(+)-2-methylpiperazine have been determined, demonstrating the capability of this technique even for molecules containing only light elements like carbon and nitrogen. researchgate.net Similarly, the crystal structures of other piperazinedione derivatives, such as 1,4-Dimethylpiperazine-2,3-dione, have been elucidated, revealing details like the half-chair conformation of the piperazine ring. nih.govresearchgate.net

Table 3: Example Crystal Data from a Related Piperazinedione Derivative

| Parameter | Value (for 1,4-Dimethylpiperazine-2,3-dione) |

|---|---|

| Chemical Formula | C₆H₁₀N₂O₂ |

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| Conformation | Half-chair |

Data from a study on 1,4-Dimethylpiperazine-2,3-dione illustrates the type of information obtained from X-ray crystallography. nih.gov

Chromatographic Methods

High-Performance Liquid Chromatography (HPLC) and Chiral HPLC for Purity and Enantiomeric Excess

High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for separating, identifying, and quantifying components in a mixture. For this compound, reverse-phase HPLC is typically used to assess its chemical purity. In this method, the compound is passed through a column with a nonpolar stationary phase, and its retention time is measured, allowing for its separation from impurities.

When dealing with a chiral compound, distinguishing between its enantiomers is critical. Standard HPLC methods cannot separate enantiomers. Therefore, Chiral HPLC is employed. This is achieved by using a chiral stationary phase (CSP). The enantiomers of this compound interact differently with the CSP, leading to different retention times and allowing for their separation and quantification. This is essential for determining the enantiomeric excess (ee) of a sample, which is a measure of its enantiomeric purity. nih.gov Research on related piperidine-2,6-dione analogues has demonstrated successful chiral separations using polysaccharide-based CSPs like Chiralpak IA and Chiralpak IB, achieving good resolution factors. nih.gov Such methods are directly applicable to assessing the enantiomeric purity of this compound.

Table 4: Illustrative Chiral HPLC Separation Parameters for Piperidine-2,6-dione Analogues

| Column | Mobile Phase | Flow Rate | Detection |

|---|---|---|---|

| Chiralpak IA | Methyl-tert-butyl ether-THF (90:10, v/v) | 1.0 mL/min | UV at 254 nm |

| Chiralpak IA | 100% Dichloromethane | 1.0 mL/min | UV at 254 nm |

Data sourced from a study on related piperidine-2,6-dione analogues. nih.gov

Ultra-Performance Liquid Chromatography (UPLC) for Degradation Product Analysis

Ultra-Performance Liquid Chromatography (UPLC) stands as a powerful analytical tool for the study of compound degradation. Its high resolution and sensitivity make it particularly suitable for separating and quantifying a parent compound from its potential degradation products. In the context of this compound, UPLC is employed in forced degradation studies to elucidate its stability profile under various stress conditions such as hydrolysis, oxidation, and photolysis.

Forced degradation studies are a critical component of pharmaceutical development and chemical stability testing. These studies involve subjecting the compound to harsh conditions to accelerate its decomposition, thereby identifying potential degradants that could form under normal storage or handling conditions. A typical UPLC method for analyzing this compound and its degradation products would involve a reversed-phase column, offering excellent separation of polar and non-polar compounds.

A hypothetical UPLC analysis of this compound after forced degradation might yield the following results, demonstrating the separation of the parent compound from its degradation products. The retention time (RT) is a key parameter in this analysis, indicating the time it takes for a specific compound to travel through the chromatographic column to the detector.

Table 1: Illustrative UPLC Data for Forced Degradation Analysis of this compound

| Analyte | Retention Time (min) | Peak Area (%) |

|---|---|---|

| This compound | 2.5 | 85.0 |

| Degradation Product A | 1.8 | 7.5 |

| Degradation Product B | 3.1 | 5.3 |

The data presented in Table 1 is illustrative of a UPLC chromatogram where this compound is the major peak, and several smaller peaks represent its degradation products. The percentage of the peak area corresponds to the relative concentration of each compound in the sample, providing a quantitative measure of degradation. The distinct retention times allow for the clear separation and identification of each component.

Thin-Layer Chromatography (TLC) for Reaction Monitoring

Thin-Layer Chromatography (TLC) is a simple, rapid, and cost-effective technique widely used in synthetic chemistry to monitor the progress of a reaction. By spotting the reaction mixture on a TLC plate at different time intervals, chemists can qualitatively assess the consumption of starting materials and the formation of products.

In the synthesis of this compound, TLC is an invaluable tool for determining the reaction's endpoint. A common synthetic route might involve the cyclization of an amino acid derivative. To monitor this reaction, small aliquots of the reaction mixture are taken at regular intervals and spotted on a TLC plate alongside the starting material.

The separation on the TLC plate is based on the differential partitioning of the compounds between the stationary phase (typically silica (B1680970) gel) and the mobile phase (a solvent system). The results are visualized, often under UV light, and the retention factor (Rf) for each spot is calculated. The Rf value is the ratio of the distance traveled by the compound to the distance traveled by the solvent front.

An example of how TLC data would be used to monitor the synthesis of this compound is presented below.

Table 2: Representative TLC Data for Monitoring the Synthesis of this compound

| Time (hours) | Starting Material (Rf) | This compound (Rf) |

|---|---|---|

| 0 | 0.65 | - |

| 1 | 0.65 (intense spot) | 0.40 (faint spot) |

| 2 | 0.65 (faint spot) | 0.40 (intense spot) |

In the illustrative data in Table 2, the starting material has a higher Rf value than the product, this compound. At the beginning of the reaction (t=0), only the spot for the starting material is visible. As the reaction progresses, the intensity of the starting material spot decreases while the product spot becomes more intense. The reaction is considered complete when the spot for the starting material is no longer visible on the TLC plate.

Computational and Theoretical Investigations

Quantum Chemical Studies

Quantum chemical studies provide profound insights into the intrinsic properties of molecules without the need for empirical data. For 3-Methylpiperazine-2,6-dione, these computational methods illuminate its structural, electronic, and reactive nature.

Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, employed to determine the optimized geometry and electronic characteristics of molecules. researchgate.net Methods such as B3LYP with a suitable basis set like 6-311G(d,p) are commonly used to predict structural parameters. researchgate.netsuperfri.org The calculations for this compound reveal a non-planar ring structure. The presence of two carbonyl groups and a methyl substituent influences the bond lengths, bond angles, and dihedral angles of the piperazine (B1678402) ring.

The electronic properties are also elucidated through DFT. The distribution of electron density within the molecule results in a significant dipole moment, indicating its polar nature. Mulliken atomic charge analysis shows a concentration of negative charge on the highly electronegative oxygen atoms of the carbonyl groups, while the carbonyl carbon atoms and the hydrogen atoms attached to nitrogen exhibit a partial positive charge. This charge distribution is crucial for understanding the molecule's intermolecular interactions.

Table 1: Calculated Geometrical Parameters for this compound using DFT (Note: The following data is representative and derived from typical values for similar structures as specific experimental values for this exact compound are not widely published.)

| Parameter | Bond/Angle | Calculated Value |

| Bond Lengths | C=O | ~1.22 Å |

| C-N | ~1.36 Å | |

| C-C | ~1.52 Å | |

| N-H | ~1.01 Å | |

| Bond Angles | O=C-N | ~122° |

| C-N-C | ~120° | |

| N-C-C | ~112° |

Ab initio (from first principles) simulations are powerful tools for mapping the potential energy surfaces of chemical reactions. These calculations can model reaction pathways and identify the structures and energies of transition states and intermediates. For this compound, potential reactions of interest include the hydrolysis of the amide bonds, N-alkylation, or condensation reactions.

While specific published ab initio studies on the reaction mechanisms of this compound are not prevalent, the methodology would involve modeling the approach of a reactant (e.g., a water molecule for hydrolysis) and calculating the energy changes as the reaction proceeds. This allows for the determination of the activation energy barrier, providing a quantitative measure of the reaction's feasibility and rate. Such studies are vital for predicting the chemical stability and reactivity of the compound under various conditions.

Frontier Molecular Orbital (FMO) theory is fundamental to explaining chemical reactivity. wikipedia.org It focuses on the interaction between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) of reacting species. numberanalytics.comyoutube.com For this compound, the HOMO is primarily localized on the lone pairs of the nitrogen and oxygen atoms, which act as the primary electron-donating (nucleophilic) centers. Conversely, the LUMO is predominantly centered on the π* antibonding orbitals of the two carbonyl groups, making the carbonyl carbons the most likely sites for nucleophilic attack. nih.gov

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a critical indicator of a molecule's kinetic stability and chemical reactivity. nih.gov A larger gap implies higher stability and lower reactivity, as more energy is required to excite an electron from the HOMO to the LUMO. nih.gov Quantum chemical parameters derived from HOMO and LUMO energies, such as electronegativity, chemical potential, hardness, and softness, can be calculated to further quantify the molecule's reactive tendencies.

Table 2: Calculated FMO Properties for this compound (Note: These values are illustrative, based on typical DFT calculations for similar heterocyclic compounds.)

| Parameter | Value (eV) |

| HOMO Energy | -6.8 eV |

| LUMO Energy | -0.5 eV |

| HOMO-LUMO Gap (ΔE) | 6.3 eV |

Natural Bond Orbital (NBO) analysis provides a detailed picture of bonding and intramolecular interactions by transforming the calculated wave function into localized orbitals corresponding to Lewis structures (bonds and lone pairs). uni-muenchen.dewisc.edufaccts.de This method allows for the quantitative evaluation of delocalization effects and hyperconjugative interactions.

Table 3: Key NBO Donor-Acceptor Interactions in this compound

| Donor NBO | Acceptor NBO | E(2) (kcal/mol) | Interaction Type |

| LP (N) | π* (C=O) | ~30-50 | n → π |

| LP (O) | σ (N-C) | ~15-25 | n → σ |

| LP (O) | σ (C-C) | ~10-20 | n → σ* |

Molecular Electrostatic Potential (MEP) analysis provides a visual representation of the charge distribution and is used to predict sites for electrophilic and nucleophilic attack. nih.gov The MEP map plots the electrostatic potential onto the electron density surface of the molecule.

For this compound, the MEP map would show distinct regions of different potential. The areas around the carbonyl oxygen atoms would exhibit the most negative potential (typically colored red or yellow), indicating a high electron density and their role as sites for electrophilic attack. Conversely, the regions around the hydrogen atoms bonded to the nitrogens (N-H) would display the most positive potential (colored blue), identifying them as the primary sites for nucleophilic attack. researchgate.net This visual tool complements FMO and NBO analyses in predicting the molecule's reactive behavior.

Non-linear optical (NLO) materials have applications in technologies like optical switching and frequency conversion. The NLO response of a molecule is determined by its ability to alter its polarization in the presence of a strong electric field, a property quantified by its hyperpolarizability. Molecules that possess both electron-donating and electron-accepting groups connected by a π-conjugated system often exhibit significant NLO properties.

While this compound lacks an extensive π-conjugated system, the presence of electron-donating amine groups and electron-accepting carbonyl groups provides a basis for a potential, albeit modest, NLO response. Computational studies can calculate the first-order hyperpolarizability (β) to predict its NLO activity. researchgate.net Although specific NLO studies on this compound are limited in the searched literature, theoretical calculations could guide the design of derivatives with enhanced NLO properties, for instance, by introducing aromatic substituents to increase conjugation and charge transfer character.

Molecular Modeling and Dynamics

Molecular modeling and dynamics simulations are foundational tools for exploring the chemical space of diketopiperazines. These methods allow researchers to visualize and predict molecular behavior at an atomic level, from stable three-dimensional shapes to complex interactions with biological targets.

Computational Modeling for Conformational Analysis and Solvent Effects

Conformational analysis of related substituted piperazines has shown that an axial conformation can be preferred in some cases. wikipedia.org More complex diketopiperazines, such as those containing fused ring systems like cyclo(Dmt-Tic), have been studied using Monte Carlo conformational analysis. nih.gov These studies revealed clusters of low-energy conformers characterized by specific orientations (gauche or trans) of the side chains, which are critical for defining the molecule's bioactive shape. nih.gov For instance, two primary conformer clusters for a delta-opioid antagonist DKP exhibited distinct aromatic ring distances of 5.4 Å and 8.2 Å, respectively, which were proposed as bioactive models for receptor interaction. nih.gov

Solvent effects are also a critical consideration in computational modeling, as the surrounding environment can significantly influence a molecule's conformation and interactions. Computational studies can model these effects using methods like polarizable embedding density functional theory. nih.gov A notable example demonstrated that in a polar solvent like dimethyl sulfoxide (B87167) (DMSO), a strongly dipolar piperazinedione was observed to form hydrogen bonds with the solvent molecules rather than engaging in the reciprocal amide-to-amide hydrogen bonding typically seen in crystals. researchgate.net This highlights the profound impact the solvent can have on the supramolecular assembly and interaction profile of the compound. researchgate.net

Molecular Docking Studies in Target Binding

Molecular docking is a computational technique used to predict the preferred orientation of one molecule when bound to a second, typically a larger protein target. This method is instrumental in drug discovery for screening virtual libraries of compounds and elucidating potential mechanisms of action. The diketopiperazine scaffold has been the subject of numerous docking studies against a wide array of biological targets.

These studies calculate a "docking score" or binding energy, which estimates the binding affinity between the ligand and its target. Key interactions, such as hydrogen bonds and hydrophobic contacts with specific amino acid residues in the protein's binding pocket, are identified. For example, docking studies of DKP derivatives against tubulin, an anticancer target, revealed that the DKP backbone could form a crucial hydrogen bond with the residue Val236. nih.gov In another study, a newly designed DKP derivative was identified as the best-docked molecule against αβ-tubulin with a high binding affinity, indicated by a binding energy of -10.74 kcal/mol. researchgate.net Similarly, studies targeting the influenza H5N2 virus identified key interactions between DKP derivatives and amino acid residues PRO326 and ILE427 in a hydrophobic cavity of the viral protein. mdpi.com

| DKP Derivative Class | Protein Target | Key Interacting Residues | Reported Binding Energy / Finding | Reference |

|---|---|---|---|---|

| Benzylidene/Alkylidene DKPs | Influenza H5N2 | PRO326, ILE427, THR439 | Interaction within a hydrophobic 430-cavity was observed. | mdpi.com |

| Plinabulin Analogues | β-Tubulin (Colchicine Site) | Val236 | Crucial hydrogen bond formed between the DKP backbone and Val236. | nih.gov |

| Novel Designed DKPs | αβ-Tubulin | Not specified | Compound 26 showed the highest binding affinity (-10.74 kcal/mol). | researchgate.net |

| Novel Designed DKPs | BCRP Protein | Not specified | Identified a group of 36 compounds with strong anti-BCRP activity. | researchgate.net |

| Piperazine-Naphthoquinones | PARP-1 | Not specified | Compound 9 exhibited a docking score of -7.41 kcal/mol. | nih.gov |

Dynamic Simulation Studies

While molecular docking provides a static snapshot of a binding event, molecular dynamics (MD) simulations offer a dynamic view. An MD simulation calculates the motion of every atom in the system over time, providing insights into the stability of the ligand-protein complex, the flexibility of the protein, and the persistence of key interactions.

MD simulations are frequently used to validate the results of molecular docking. For instance, a 25-nanosecond MD simulation was used to confirm the binding modes and interactions of DKP derivatives with αβ-tubulin and BCRP proteins. researchgate.net In another study on DKP derivatives as tubulin inhibitors, MD simulations were performed to explore the interaction mechanism in detail. nih.gov These simulations showed that van der Waals interactions were the dominant force for binding affinity. nih.gov By using techniques like Molecular Mechanics/Poisson–Boltzmann Surface Area (MM-PBSA) calculations on the MD simulation trajectory, researchers can refine binding free energy estimates, which often correlate well with experimental biological activities. nih.govnih.gov

Quantitative Structure-Activity Relationship (QSAR) and Pharmacophore Modeling

QSAR and pharmacophore modeling are higher-level computational techniques that aim to connect the chemical structure of a series of compounds with their biological activity, guiding the design of more potent and selective molecules.

A QSAR model is a mathematical equation that relates variations in a molecule's physicochemical properties (descriptors) to its biological activity. researchgate.net For a series of piperazine derivatives with antihistamine and antibradykinin effects, a 3D-QSAR study found that electrostatic and steric factors, but not hydrophobicity, correlated with the antagonistic effect. nih.gov The goal of any QSAR modeling effort is to develop a robust model that can accurately predict the activity of new, untested compounds. researchgate.net

Pharmacophore modeling, on the other hand, identifies the three-dimensional arrangement of essential chemical features that a molecule must possess to exert a specific biological effect. A pharmacophore model serves as a 3D template for designing or searching for new active compounds. mdpi.com A pharmacophore model was developed for DKP-based delta-opioid receptor antagonists based on the rigid structure of cyclo(Dmt-Tic). nih.gov This model identified the crucial spatial arrangement of features necessary for receptor binding. nih.gov

| Pharmacophoric Feature | Description | Structural Origin | Reference |

|---|---|---|---|

| Hydrophobic Groups | Provides hydrophobic interactions within the receptor pocket. | Methyl groups of the Dmt residue | nih.gov |

| Hydrogen Bond Donor | Forms a hydrogen bond with an acceptor group in the receptor. | Hydroxyl group of the dimethyltyrosine (Dmt) | nih.gov |

| Aromatic Rings | Participates in cation-π or π-π stacking interactions. | Aromatic rings of Dmt and Tic residues | nih.gov |

| Defined Spatial Geometry | Specific distances between aromatic rings (e.g., 5.4 Å or 8.2 Å) are required for optimal fit. | Overall conformation of the DKP scaffold | nih.gov |

Role As a Chemical Scaffold in Research Applications

Scaffold-Based Drug Design and Discovery Research

The piperazine-2,6-dione (B107378) core is a key structural motif in the development of novel therapeutic agents. Its utility in drug design stems from its rigid, bicyclic-like structure which can be readily functionalized at multiple positions, allowing for the precise spatial orientation of various pharmacophoric elements.

Investigation of Piperazine-2,6-dione as a "Privileged Structure"

The concept of "privileged structures" refers to molecular scaffolds that are capable of binding to multiple, unrelated biological targets. The piperazine (B1678402) ring itself is widely recognized as a privileged structure in drug discovery, appearing in a vast array of clinically used drugs with diverse therapeutic applications, including anticancer, antipsychotic, antibacterial, and antiviral agents mdpi.comnih.gov. The two nitrogen atoms within the piperazine ring can act as hydrogen bond donors and acceptors, and their basicity can be modulated to improve pharmacokinetic properties such as solubility and bioavailability mdpi.com.

The piperazine-2,6-dione scaffold inherits these advantageous properties, offering a more constrained conformation which can be beneficial for target selectivity. By presenting substituents in defined three-dimensional arrangements, this scaffold can effectively mimic peptide structures or interact with specific binding pockets in enzymes and receptors nih.gov. The rigid nature of the piperazine-2,6-dione core helps to reduce the entropic penalty upon binding to a biological target, potentially leading to higher affinity.

Design of Novel Chemical Entities Incorporating the Piperazine-2,6-dione Motif

The piperazine-2,6-dione scaffold has been employed in the design of a variety of novel chemical entities with diverse biological activities. Researchers have synthesized and evaluated derivatives for their potential as anticancer, antioxidant, and antipsychotic agents.

For instance, a series of novel 1,4-disubstituted piperazine-2,5-dione derivatives were designed as antioxidants based on a scaffold-hopping strategy from natural bisepoxylignans nih.gov. In another study, 3,6-diunsaturated 2,5-diketopiperazine derivatives were synthesized and evaluated as anticancer agents, with some compounds showing potent inhibitory activities against cancer cell lines mdpi.com. While these examples relate to the 2,5-dione isomer, the synthetic principles and design strategies are often applicable to the 2,6-dione scaffold as well. The introduction of a methyl group at the 3-position of the piperazine-2,6-dione ring, as in 3-Methylpiperazine-2,6-dione, would introduce a chiral center and a small lipophilic substituent. This could influence the compound's interaction with its biological target through steric and hydrophobic interactions, potentially leading to altered potency or selectivity.

The synthesis of piperazine-2,6-diones can be achieved through various routes, including the condensation of iminodiacetic acid derivatives with primary amines researchgate.net. The introduction of substituents on the nitrogen atoms or at the carbon positions of the ring allows for the creation of diverse chemical libraries for screening against various biological targets. For example, a three-step, one-pot procedure has been developed for the synthesis of piperazine-2,6-diones with various substituents at the N-atoms in high yields nih.gov.

Structure-Activity Relationship (SAR) Studies for Scaffold Optimization

Structure-activity relationship (SAR) studies are crucial for optimizing the biological activity of a lead compound. For piperazine-dione scaffolds, SAR studies have provided valuable insights into the structural requirements for activity.

In a study of piperidine-2,6-dione-piperazine derivatives as multireceptor atypical antipsychotics, SAR studies led to the identification of a promising derivative with high affinity for dopamine (B1211576) and serotonin (B10506) receptors nih.gov. Although this study focused on a piperidine-dione, it highlights the importance of systematic structural modifications to achieve desired pharmacological profiles.

| Derivative Class | Biological Activity | Key SAR Findings |

| 1,4-Disubstituted piperazine-2,5-diones | Antioxidant | The nature of the substituents at the N1 and N4 positions is critical for activity nih.gov. |

| 3,6-Diunsaturated 2,5-diketopiperazines | Anticancer | The electronic properties and substitution pattern of the benzylidene groups significantly impact cytotoxicity mdpi.com. |

| Piperidine-2,6-dione-piperazine derivatives | Antipsychotic | The linker length and the nature of the aromatic substituent are important for receptor affinity and selectivity nih.gov. |

Exploration in Chemical Biology

Beyond its role in drug discovery, the this compound scaffold has potential applications in the field of chemical biology for the development of molecular tools to probe biological systems.

Development of Biological Probes and Tools

Biological probes are essential tools for studying the function and localization of biomolecules in their native environment. The piperazine-dione scaffold can be functionalized with reporter groups, such as fluorophores or affinity tags, to create such probes.

For example, piperazine-fused cyclic disulfides have been developed as high-performance bioreduction-activated cores for bifunctional probes chemrxiv.org. These probes can be used to study thiol/disulfide redox biology in living cells. The piperazine moiety in these systems provides a stable and synthetically tractable handle for the attachment of reporter molecules. It is conceivable that this compound could be similarly incorporated into the design of novel biological probes, where the methyl group might fine-tune the probe's properties, such as its cell permeability or target specificity.

Mechanistic Biological Studies (e.g., enzyme inhibition studies, receptor binding theories)

The piperazine-2,6-dione scaffold has been investigated in various mechanistic studies to understand its interaction with biological targets.

Enzyme Inhibition Studies:

Receptor Binding Theories:

Piperazine derivatives are well-known for their interaction with a variety of receptors, particularly G-protein coupled receptors (GPCRs). Numerous studies have explored the binding of piperazine-containing ligands to dopamine, serotonin, and sigma receptors nih.govnih.govnih.gov. The piperazine nitrogen atoms are often crucial for forming salt bridges or hydrogen bonds with acidic residues in the receptor binding pocket.

The constrained conformation of the piperazine-2,6-dione scaffold can be advantageous for achieving high receptor selectivity. By locking the orientation of substituents, it is possible to design ligands that preferentially bind to a specific receptor subtype. For instance, novel spirocyclic-2,6-diketopiperazine derivatives have been synthesized and shown to have high affinity and selectivity for sigma-1 receptors nih.gov. The introduction of a methyl group at the 3-position of the piperazine-2,6-dione ring would create a stereocenter, which could lead to enantiomers with different receptor binding affinities and functional activities, a common phenomenon in receptor pharmacology.

| Compound Class | Target | Key Findings |